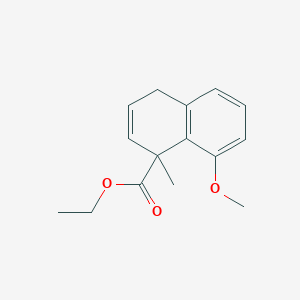
1,6-Naphthalenedicarboxylic acid, dimethyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Dimethyl Naphthalene-1,6-dicarboxylate is an organic compound with the molecular formula C14H12O4. It is a dimethyl ester derivative of naphthalene-1,6-dicarboxylic acid. This compound is primarily used as an intermediate in the synthesis of high-performance polymers, such as polyethylene naphthalate, which is known for its superior thermal and mechanical properties compared to polyethylene terephthalate .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Dimethyl Naphthalene-1,6-dicarboxylate can be synthesized through the esterification of naphthalene-1,6-dicarboxylic acid with methanol in the presence of an acid catalyst. The reaction typically involves heating the mixture to facilitate the esterification process .
Industrial Production Methods
In industrial settings, the preparation of Dimethyl Naphthalene-1,6-dicarboxylate often involves a multi-step process. Initially, naphthalene-1,6-dicarboxylic acid is mixed with methanol and a catalyst. The mixture undergoes an esterification reaction, followed by crystallization and solid-liquid separation to obtain the final product .
Analyse Des Réactions Chimiques
Types of Reactions
Dimethyl Naphthalene-1,6-dicarboxylate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form naphthalene-1,6-dicarboxylic acid.
Reduction: Reduction reactions can convert it back to its corresponding alcohol derivatives.
Substitution: It can undergo substitution reactions where the ester groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Various nucleophiles can be used under acidic or basic conditions to facilitate substitution reactions.
Major Products Formed
Oxidation: Naphthalene-1,6-dicarboxylic acid.
Reduction: Alcohol derivatives of naphthalene.
Substitution: Various substituted naphthalene derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Dimethyl Naphthalene-1,6-dicarboxylate has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of high-performance polymers like polyethylene naphthalate.
Biology: It serves as an intermediate in the synthesis of biologically active compounds.
Medicine: It is used in the development of pharmaceutical intermediates.
Mécanisme D'action
The mechanism of action of Dimethyl Naphthalene-1,6-dicarboxylate involves its conversion to naphthalene-1,6-dicarboxylic acid through hydrolysis or oxidation. This compound can then participate in various biochemical pathways, depending on the specific application. For instance, in polymer synthesis, it acts as a monomer that undergoes polymerization to form high-performance polymers .
Comparaison Avec Des Composés Similaires
Similar Compounds
Dimethyl Naphthalene-2,6-dicarboxylate: Another dimethyl ester of naphthalene dicarboxylic acid, used in similar applications.
Dimethyl Terephthalate: A dimethyl ester of terephthalic acid, commonly used in the production of polyethylene terephthalate.
Dimethyl Isophthalate: A dimethyl ester of isophthalic acid, used in the synthesis of various polymers.
Uniqueness
Dimethyl Naphthalene-1,6-dicarboxylate is unique due to its specific structural configuration, which imparts distinct properties to the polymers synthesized from it. Its naphthalene ring structure provides enhanced rigidity and thermal stability compared to other similar compounds .
Propriétés
Numéro CAS |
16144-94-8 |
|---|---|
Formule moléculaire |
C14H12O4 |
Poids moléculaire |
244.24 g/mol |
Nom IUPAC |
dimethyl naphthalene-1,6-dicarboxylate |
InChI |
InChI=1S/C14H12O4/c1-17-13(15)10-6-7-11-9(8-10)4-3-5-12(11)14(16)18-2/h3-8H,1-2H3 |
Clé InChI |
JZZYEPMPRIJICF-UHFFFAOYSA-N |
SMILES canonique |
COC(=O)C1=CC2=C(C=C1)C(=CC=C2)C(=O)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


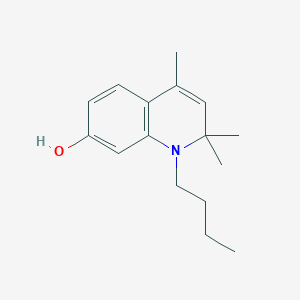

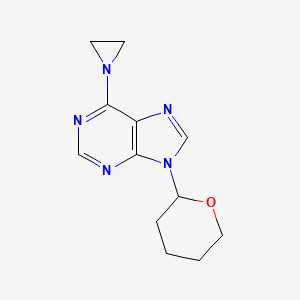

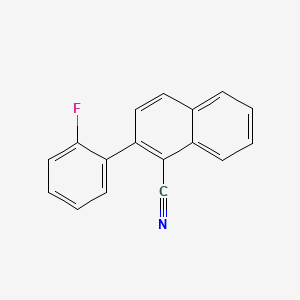
![2-Cyclopropyl-6-(trifluoromethyl)imidazo[1,2-a]pyridin-8-amine](/img/structure/B11868951.png)


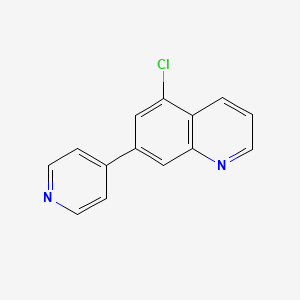
![8-Bromo-5-(methylthio)imidazo[1,5-c]pyrimidine](/img/structure/B11868970.png)

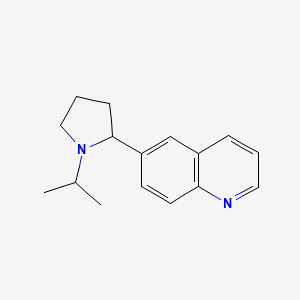
![N-(3-chlorophenyl)-1H-Pyrazolo[4,3-b]pyridin-3-amine](/img/structure/B11868984.png)
